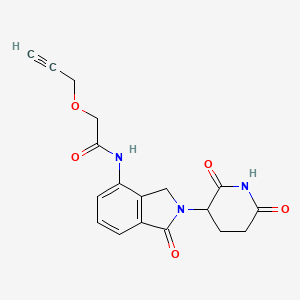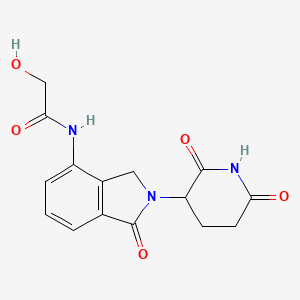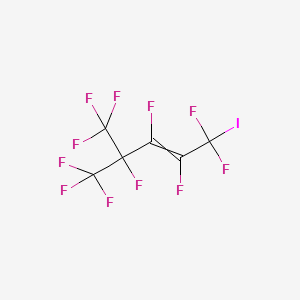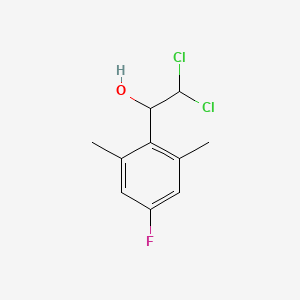
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H11Cl2FO It is characterized by the presence of two chlorine atoms, a fluorine atom, and a hydroxyl group attached to a phenyl ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol typically involves the reaction of 4-fluoro-2,6-dimethylphenylmagnesium bromide with dichloroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of a simpler alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanone.
Reduction: Formation of 1-(4-fluoro-2,6-dimethylphenyl)ethanol.
Substitution: Formation of 2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethylamine or 2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethylthiol.
Scientific Research Applications
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group allows it to form hydrogen bonds with target molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(4-methylphenyl)ethanol
- 2,2-Dichloro-1-(4-fluorophenyl)ethanol
- 2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol is unique due to the combination of its substituents. The presence of both fluorine and chlorine atoms, along with the dimethylphenyl group, imparts distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11Cl2FO |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H11Cl2FO/c1-5-3-7(13)4-6(2)8(5)9(14)10(11)12/h3-4,9-10,14H,1-2H3 |
InChI Key |
QUDVJKQYPHYSPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(C(Cl)Cl)O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


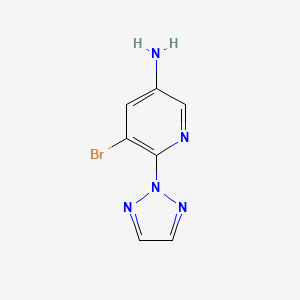
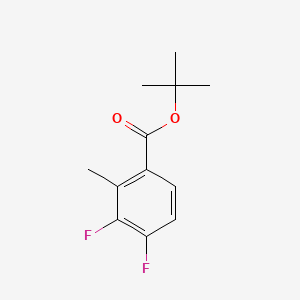
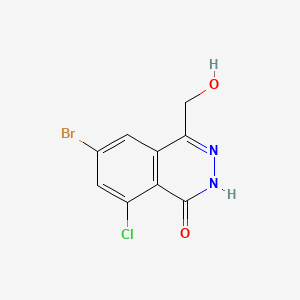

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)

![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)

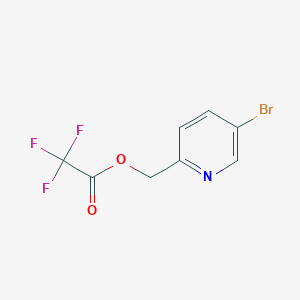
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
![Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
